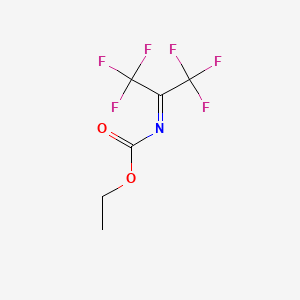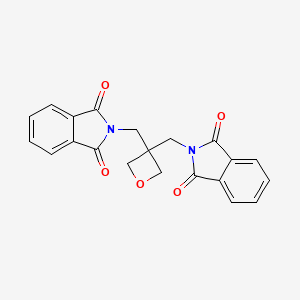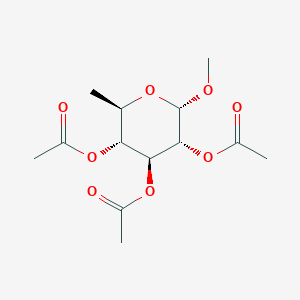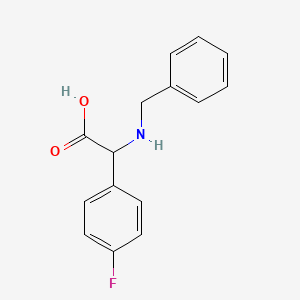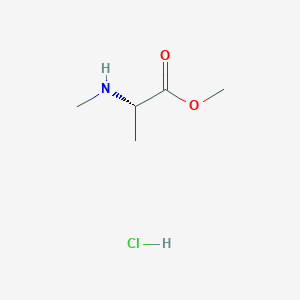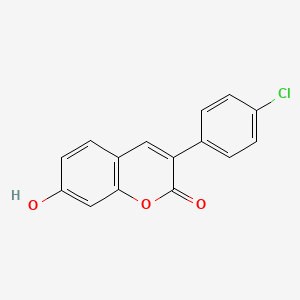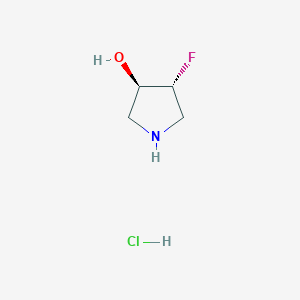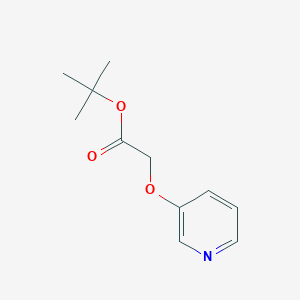
Tert-butyl 2-(3-pyridyloxy)acetate
Descripción general
Descripción
Tert-butyl 2-(3-pyridyloxy)acetate is a chemical compound with the molecular formula C11H15NO3 . It is a derivative of tert-butyl acetate, which is a colorless flammable liquid with a camphor or blueberry-like smell .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(3-pyridyloxy)acetate consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . For more detailed structural analysis, it would be best to refer to a reliable chemical database or resource.Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl 2-(3-pyridyloxy)acetate are not available, it’s known that esters like this compound react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis
Tert-butyl 2-(3-pyridyloxy)acetate shares some properties with its parent compound, tert-butyl acetate. Tert-butyl acetate is a colorless flammable liquid with a fruity odor . It has a density of 0.8593 g/cm3, a boiling point of 97.8 °C, and is miscible with ether and ethanol .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Tert-butyl 2-(3-pyridyloxy)acetate is involved in various synthesis processes. For instance, it is used in the flash vacuum pyrolysis (FVP) of tert-butyl derivatives, leading to the production of compounds like 3-hydroxy-1H-pyrrole. This process highlights its role in synthesizing unstable compounds in specific yields and conditions (Hill et al., 2009).
- Additionally, tert-butyl 2-(3-pyridyloxy)acetate is utilized in modifying pyrroles with negative substituents, indicating its significance in chemical modification processes (Treibs & Schulze, 1970).
Catalysis and Reaction Enhancement
- It is also a part of catalytic processes, such as in the epoxidation of allyl acetate. In this context, tert-butyl derivatives improve epoxide selectivity, demonstrating its effectiveness in enhancing specific chemical reactions (Shimura et al., 2004).
- The compound is involved in the Fe(III)-catalyzed functionalization of saturated hydrocarbons, again emphasizing its role in facilitating and directing chemical reactions (Barton et al., 1992).
Organic Synthesis
- Tert-butyl 2-(3-pyridyloxy)acetate plays a significant role in the efficient synthesis of various organic compounds. For example, it is used in the synthesis of alpha-aryl esters by palladium-catalyzed coupling processes, which is vital in producing important raw materials in organic and industrial chemistry (Jørgensen et al., 2002).
- It is also a key component in the preparation of tert-butyl esters via Pd-catalyzed tert-butoxycarbonylation, further underlining its utility in organic synthesis (Li et al., 2014).
Safety and Hazards
Tert-butyl 2-(3-pyridyloxy)acetate is likely to share some safety and hazard characteristics with tert-butyl acetate. Tert-butyl acetate is a highly flammable liquid and vapor. It is harmful if swallowed or in contact with skin, causes skin irritation, may cause an allergic skin reaction, and is toxic if inhaled . It is recommended to use personal protective equipment as required, ensure adequate ventilation, and avoid release to the environment .
Mecanismo De Acción
Mode of Action
It is known that tert-butyl groups can participate in various chemical reactions, such as Suzuki–Miyaura cross-coupling . This reaction involves the coupling of two organic groups (boronic acid or ester with a halide) to form a new carbon-carbon bond . .
Biochemical Pathways
The tert-butyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways . .
Propiedades
IUPAC Name |
tert-butyl 2-pyridin-3-yloxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(13)8-14-9-5-4-6-12-7-9/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQORXLUKJFEJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(3-pyridyloxy)acetate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

